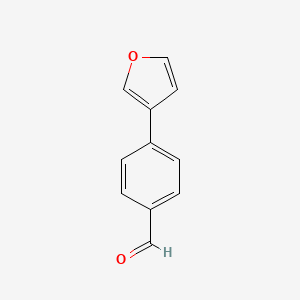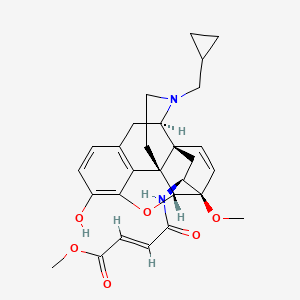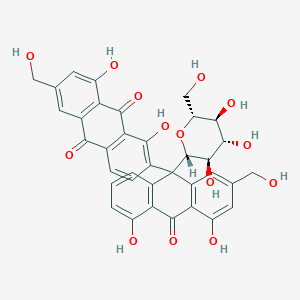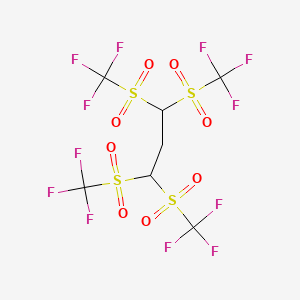
4-(Furan-3-yl)benzaldéhyde
Vue d'ensemble
Description
4-(Furan-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a furan ring at the 4-position and an aldehyde group at the 1-position
Applications De Recherche Scientifique
4-(Furan-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive aldehyde group.
Mécanisme D'action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan derivatives are known to undergo various structural reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially alter the structure of the target molecules, thereby affecting their function.
Biochemical Pathways
Furan-containing compounds are known to interact with a variety of biochemical pathways . For instance, they have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .
Pharmacokinetics
A similar compound, 4-(furan-2-yl)benzaldehyde, has been found to have high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties can potentially affect the bioavailability of the compound.
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They can potentially alter the structure and function of their target molecules, leading to various cellular effects.
Action Environment
The action, efficacy, and stability of 4-(Furan-3-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also potentially influence its action.
Analyse Biochimique
Biochemical Properties
4-(Furan-3-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and conditions. Additionally, 4-(Furan-3-yl)benzaldehyde can form covalent bonds with proteins, potentially altering their structure and function .
Cellular Effects
The effects of 4-(Furan-3-yl)benzaldehyde on cells are diverse and depend on the cell type and concentration usedFor example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Furthermore, 4-(Furan-3-yl)benzaldehyde can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-(Furan-3-yl)benzaldehyde exerts its effects through various mechanisms. One key mechanism is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This covalent modification can lead to changes in the activity and function of these biomolecules. Additionally, 4-(Furan-3-yl)benzaldehyde can act as an inhibitor or activator of specific enzymes, depending on the context . These interactions can result in alterations in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
The effects of 4-(Furan-3-yl)benzaldehyde can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to 4-(Furan-3-yl)benzaldehyde can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-(Furan-3-yl)benzaldehyde vary with different dosages. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-(Furan-3-yl)benzaldehyde is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is also crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, 4-(Furan-3-yl)benzaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Furan-3-yl)benzaldehyde is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Furan-3-yl)benzaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a substituted benzaldehyde in the presence of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction typically proceeds under mild conditions and yields the desired aldehyde.
Another method involves the use of a Friedel-Crafts acylation reaction, where furan is acylated with a benzoyl chloride derivative in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride). This method also provides good yields and is widely used in industrial settings.
Industrial Production Methods
In industrial production, 4-(Furan-3-yl)benzaldehyde is often synthesized using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nitration using HNO3 (nitric acid) and H2SO4 (sulfuric acid) at low temperatures.
Major Products Formed
Oxidation: 4-(Furan-3-yl)benzoic acid.
Reduction: 4-(Furan-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
4-(Furan-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(Thiophen-3-yl)benzaldehyde: Similar structure but with a thiophene ring instead of a furan ring. Exhibits different reactivity and biological activities.
4-(Pyridin-3-yl)benzaldehyde:
4-(Benzofuran-3-yl)benzaldehyde: Features a fused benzene and furan ring system, offering unique structural and functional characteristics.
Propriétés
IUPAC Name |
4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMHBNQYXZEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885465-98-5 | |
| Record name | 4-(3-Furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885465-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Furan-3-yl)benzaldehyde in the context of the Sarcodontia crocea fungus?
A1: 4-(Furan-3-yl)benzaldehyde is a newly discovered natural product found in Sarcodontia crocea []. This compound is believed to contribute to the characteristic odor of the fungus, which is an important factor in identifying the species []. While it showed weak antifungal activity against some plant pathogens, its potency against bacteria was limited []. This suggests its role in the fungus might be ecological rather than directly related to defense mechanisms.
Q2: What are the structural characteristics of 4-(Furan-3-yl)benzaldehyde?
A2: While the provided research abstract does not explicitly state the molecular formula or weight of 4-(Furan-3-yl)benzaldehyde, it mentions that its structure was primarily elucidated using 2D NMR techniques []. This implies that the researchers used NMR data to determine the compound's structure, including the connectivity of atoms and functional groups.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1259144.png)



